molecular formula C13H16N2O3 B3045921 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester CAS No. 116199-86-1

1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester

Cat. No. B3045921
M. Wt: 248.28 g/mol
InChI Key: MLFOVEYKMYRRRN-UHFFFAOYSA-N
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Description

1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester is a chemical compound with the molecular formula C11H12N2O3 . It is also known by other names such as 2-OXO-1-BENZIMIDAZOLINEBUTYRIC ACID .


Synthesis Analysis

The synthesis of 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester involves a reaction where a solution of the compound in tetrahydrofuran is treated with concentrated hydrochloric acid. The reaction mixture is stirred for 2 hours and then poured into water .


Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester is represented by the molecular formula C11H12N2O3 . The exact mass of the molecule is 220.22 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester include its molecular weight, which is 220.22 . Other properties such as melting point, boiling point, and density are not specified in the retrieved sources .

properties

IUPAC Name

ethyl 4-(2-oxo-3H-benzimidazol-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-18-12(16)8-5-9-15-11-7-4-3-6-10(11)14-13(15)17/h3-4,6-7H,2,5,8-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFOVEYKMYRRRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C2=CC=CC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439307
Record name 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester

CAS RN

116199-86-1
Record name 1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

31.4 g of the product of Step A were added at 0° to 5° C. to a mixture of 15.5 ml of sulfuric acid in 155 ml of ethanol and the mixture was stirred at 0° to 5° C. for 5 hours. The mixture was neutralized with sodium hydroxide and was poured into 1.5 liters of iced water. The mixture was stirred for 5 minutes and was vacuum filtered. The product was washed with water to obtain 22 g of ethyl 2,3-dihydro-2-oxo-1H-benzimidazol-1-butanoate melting at 88° C.
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
155 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1H-Benzimidazole-1-butanoic acid, 2,3-dihydro-2-oxo-, ethyl ester
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